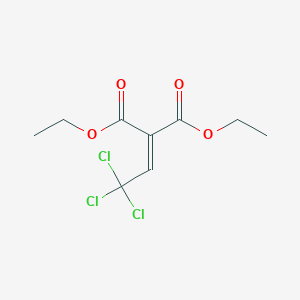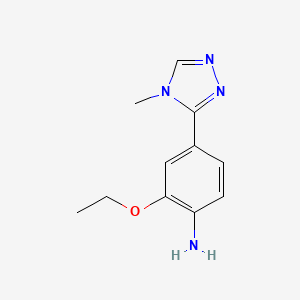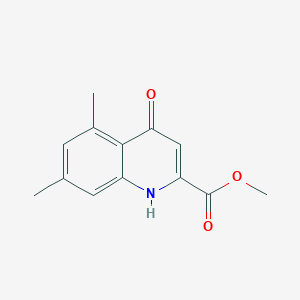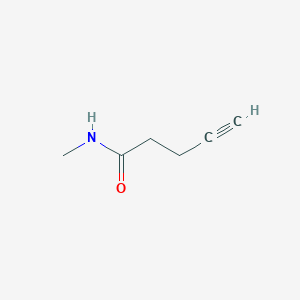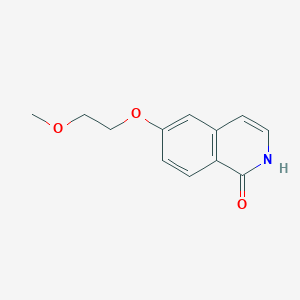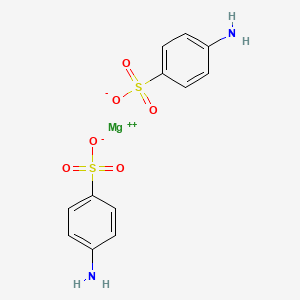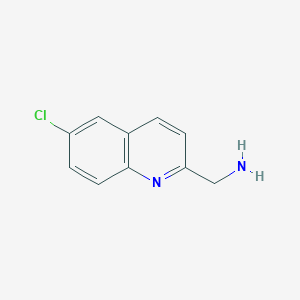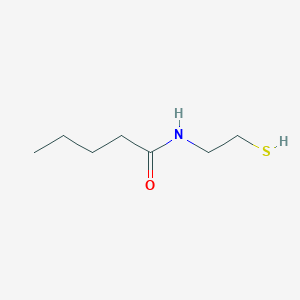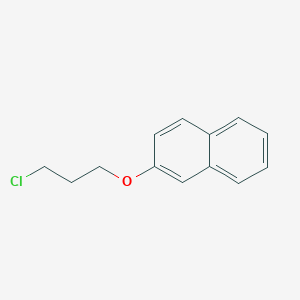
3-(2-Naphthyloxy)-1-chloropropane
Vue d'ensemble
Description
3-(2-Naphthyloxy)-1-chloropropane is an organic compound with the molecular formula C13H13ClO. It is a derivative of naphthalene, where a 3-chloropropoxy group is attached to the second position of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthyloxy)-1-chloropropane typically involves the reaction of naphthol with 1-chloro-3-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Naphthyloxy)-1-chloropropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of 2-(3-aminopropoxy)naphthalene or 2-(3-thiopropoxy)naphthalene.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 2-(3-hydroxypropoxy)naphthalene.
Applications De Recherche Scientifique
3-(2-Naphthyloxy)-1-chloropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of naphthalene derivatives with biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Naphthyloxy)-1-chloropropane is not well-documented. similar naphthalene derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromopropoxy)naphthalene
- 2-(3-Iodopropoxy)naphthalene
- 2-(3-Methanesulfonylbutoxy)naphthalene
- 2-(3-Bromobutoxy)naphthalene
- 2-(3-Iodobutoxy)naphthalene
Uniqueness
3-(2-Naphthyloxy)-1-chloropropane is unique due to the presence of the chlorine atom, which can be selectively substituted to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
56231-42-6 |
|---|---|
Formule moléculaire |
C13H13ClO |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
2-(3-chloropropoxy)naphthalene |
InChI |
InChI=1S/C13H13ClO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 |
Clé InChI |
QPVWDIOTNVVIDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCCCl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

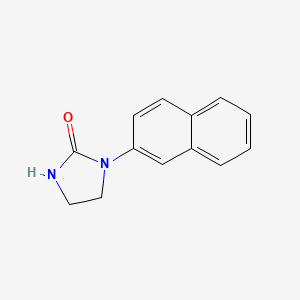
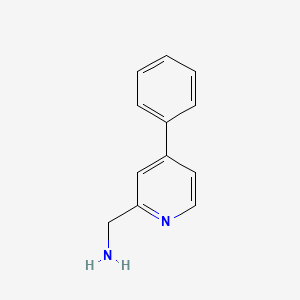
![Morpholine, 2-(chloromethyl)-4-[(4-chlorophenyl)methyl]-](/img/structure/B8688012.png)

